molecular formula C25H24N4O3S B12007844 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12007844
M. Wt: 460.5 g/mol
InChI Key: LOFZTWIPBYIBSZ-WGOQTCKBSA-N
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Description

4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its diverse applications in scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions:

    Final Assembly: The final compound is formed by coupling the triazole core with the ethoxyphenyl and benzyloxy-methoxyphenyl groups under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Various substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.

Medicine

    Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for new antibiotic development.

    Cancer Research: Investigated for its ability to inhibit cancer cell growth through various mechanisms.

Industry

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Cellular Pathways: Interacts with cellular pathways involved in cell growth and apoptosis, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the methoxy group, resulting in different chemical properties.

    4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Substitutes the ethoxy group with a methoxy group, altering its reactivity and applications.

Uniqueness

The presence of both benzyloxy and methoxy groups, along with the ethoxyphenyl substitution, makes 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol unique in its class. These substitutions enhance its solubility, reactivity, and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C25H24N4O3S/c1-3-31-21-11-7-10-20(15-21)24-27-28-25(33)29(24)26-16-19-12-13-22(23(14-19)30-2)32-17-18-8-5-4-6-9-18/h4-16H,3,17H2,1-2H3,(H,28,33)/b26-16+

InChI Key

LOFZTWIPBYIBSZ-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

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